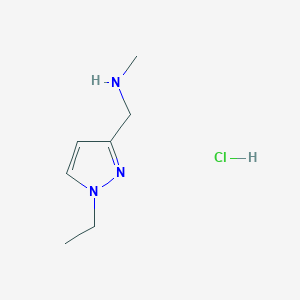![molecular formula C16H15ClO2S B2492986 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 344279-12-5](/img/structure/B2492986.png)
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is an organic compound that features a chlorophenyl group, a sulfanyl group, and a hydroxy-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone typically involves the reaction of 4-chlorothiophenol with 4-hydroxy-3,5-dimethylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
2-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone: Similar structure but with a bromine atom instead of chlorine.
2-[(4-Methylphenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2S/c1-10-7-12(8-11(2)16(10)19)15(18)9-20-14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJHKZZAVJYXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)
![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)
![Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B2492906.png)

![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)

![6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B2492916.png)
![N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2492919.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide](/img/structure/B2492921.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2492922.png)
![Spiro[chromane-2,3'-thietan]-4-one](/img/structure/B2492923.png)


